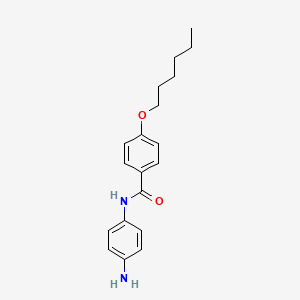
N-(4-Aminophenyl)-4-(hexyloxy)benzamide
Übersicht
Beschreibung
N-(4-Aminophenyl)-4-(hexyloxy)benzamide is a biochemical used for proteomics research . Its molecular formula is C19H24N2O2, and it has a molecular weight of 312.41 .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-Aminophenyl)-4-(hexyloxy)benzamide are not fully detailed in the search results. We know its molecular formula is C19H24N2O2 and its molecular weight is 312.41 , but other properties like melting point, boiling point, solubility, etc., are not provided.Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis and Biological Interest
N-(4-Aminophenyl)-4-(hexyloxy)benzamide and its derivatives have been synthesized through chemoselective processes, highlighting their relevance in producing compounds of biological interest. This includes the chemoselective N-benzoylation of aminophenols, producing N-(2-hydroxyphenyl)benzamides, which are significant due to their potential biological applications. Such processes are pivotal in the synthesis of compounds with specific functionalities and biological relevance, indicating the material's importance in synthetic chemistry and potential therapeutic applications (Singh et al., 2017).
Antioxidant Activity and Electrochemical Behavior
Amino-substituted benzamide derivatives, including N-(4-Aminophenyl)-4-(hexyloxy)benzamide, have been identified as potent antioxidants capable of scavenging free radicals. Their electrochemical oxidation mechanisms, studied through cyclic and square-wave voltammetry, reveal the primary amino group's role as the main electroactive center. This behavior underscores the compound's potential in antioxidant applications, offering insights into its mechanism of action and potential therapeutic uses (Jovanović et al., 2020).
Histone Deacetylase Inhibition for Cancer Therapy
The compound has been explored for its role as a histone deacetylase (HDAC) inhibitor, demonstrating selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations. This specificity highlights its potential in cancer therapy, blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis. Its oral bioavailability and antitumor activity in vivo suggest its promise as an anticancer drug, marking a significant advance in targeted cancer therapies (Zhou et al., 2008).
Antimicrobial Activity
N-(4-Aminophenyl)-4-(hexyloxy)benzamide derivatives have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. The broad spectrum of activity against various microorganisms, including drug-resistant strains, underscores the importance of these compounds in developing new antimicrobial therapies (Ertan et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-4-hexoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-5-14-23-18-12-6-15(7-13-18)19(22)21-17-10-8-16(20)9-11-17/h6-13H,2-5,14,20H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCGXBJKKZLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-4-(hexyloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B1436931.png)
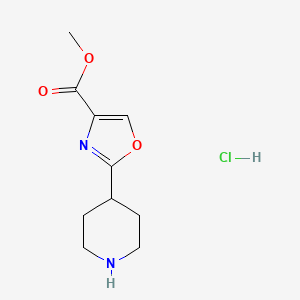
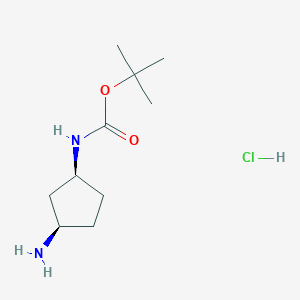
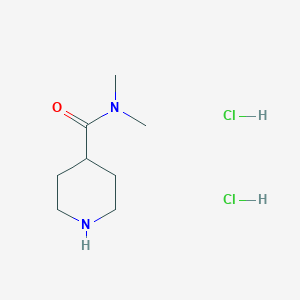
![8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B1436938.png)
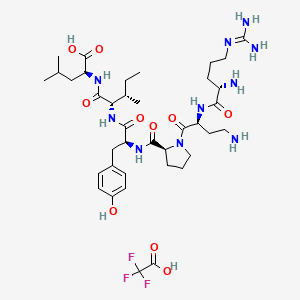
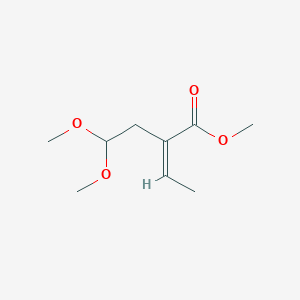

![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1436944.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)


![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)
